N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide
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Overview
Description
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, methoxy, and chlorophenoxy groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide typically involves the condensation of 2-bromo-5-methoxybenzaldehyde with 2-(3-chlorophenoxy)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16BrClN2O3 |
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Molecular Weight |
411.7 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C17H16BrClN2O3/c1-11(24-15-5-3-4-13(19)9-15)17(22)21-20-10-12-8-14(23-2)6-7-16(12)18/h3-11H,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
QQKIPKUHBVGJCY-KEBDBYFISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)OC)Br)OC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)OC)Br)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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